molecular formula C20H24Cl2Zr B13713026 Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) CAS No. 112243-79-5

Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

Cat. No.: B13713026
CAS No.: 112243-79-5
M. Wt: 426.5 g/mol
InChI Key: SHESCSHSEDIGEY-UHFFFAOYSA-L
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Description

Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) (hereafter referred to as Zr-THI) is a chiral ansa-zirconocene complex widely employed in asymmetric catalysis and polymerization. Its structure features a zirconium center bridged by a chiral ethylenebis(tetrahydroindenyl) ligand, which imparts stereochemical control in reactions.

Properties

CAS No.

112243-79-5

Molecular Formula

C20H24Cl2Zr

Molecular Weight

426.5 g/mol

IUPAC Name

dichlorozirconium(2+);1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide

InChI

InChI=1S/C20H24.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+4/p-2

InChI Key

SHESCSHSEDIGEY-UHFFFAOYSA-L

Canonical SMILES

C1CCC2=C(C=C[C-]2C1)CCC3=C4CCCC[C-]4C=C3.Cl[Zr+2]Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) typically involves the reaction of the corresponding chiral ethylenebis(tetrahydroindenyl) ligand precursor with a zirconium tetrachloride or a suitable zirconium(IV) chloride source under inert atmosphere conditions to avoid hydrolysis and oxidation.

Ligand Synthesis

The ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligand is synthesized by coupling two 4,5,6,7-tetrahydro-1-indenyl units through an ethylene bridge. This chiral ligand synthesis often involves:

  • Preparation of 4,5,6,7-tetrahydro-1-indene derivatives.
  • Formation of the ethylene bridge via dihalide or dialkylation chemistry.
  • Resolution of enantiomers to obtain the (R,R)-configuration.

Metalation Step

The metalation step is crucial and involves:

  • Reacting the chiral ligand with zirconium tetrachloride (ZrCl4) or zirconium dichloride precursors.
  • This is often performed in anhydrous, oxygen-free solvents such as toluene or tetrahydrofuran (THF).
  • The reaction is conducted under inert atmosphere (argon or nitrogen) at controlled temperatures (typically 0°C to room temperature).
  • The product precipitates or is isolated by crystallization.

Improved Synthetic Routes

According to Grossman et al. (1991), improved syntheses of the corresponding dichloride complexes involve:

  • Using preformed ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands.
  • Reacting with zirconium tetrachloride in a stepwise manner to avoid side reactions.
  • Purification by recrystallization to obtain analytically pure complexes with high stereochemical fidelity.

Experimental Parameters and Conditions

Step Reagents/Conditions Notes
Ligand preparation 4,5,6,7-tetrahydro-1-indene derivatives; ethylene dihalide Requires chiral resolution for (R,R)-isomer
Metalation ZrCl4 in anhydrous toluene or THF, inert atmosphere Temperature: 0°C to RT; exclusion of moisture and oxygen essential
Isolation Crystallization or precipitation Purification yields white solid with high purity

Analytical Characterization

The prepared compound is typically characterized by:

Summary Table of Preparation Methods

Method Description Advantages Limitations Reference
Direct metalation with ZrCl4 Reaction of chiral ligand with zirconium tetrachloride in inert solvent Straightforward, high yield Requires strict anhydrous conditions
Stepwise ligand-metal complexation Preformed ligand reacted stepwise with zirconium precursors Improved stereochemical control More steps, requires ligand purity
Chiral resolution of ligand Synthesis followed by resolution to obtain (R,R)-isomer Ensures enantiopurity Time-consuming and costly

Chemical Reactions Analysis

Olefin Polymerization

This compound exhibits exceptional activity in Ziegler-Natta-type olefin polymerizations when activated by methylaluminoxane (MAO). Key characteristics include:

Reaction FeatureDetails
Monomer ScopeEthylene, propylene, styrene
Molecular Weight ControlProduces ethylene-propylene copolymers with Mw <5,000 g/mol
Stereochemical Influence(R,R)-configuration induces tacticity in polypropylene chains
Activity ComparisonHigher activity than analogous silyl-bridged zirconocenes

The mechanism involves σ-bond metathesis between zirconium and MAO, generating a cationic Zr center that coordinates olefins. Subsequent migratory insertion propagates the polymer chain.

Asymmetric Carbomagnesiation

The catalyst enables enantioselective carbomagnesiation of monosubstituted alkenes:

text
R-CH=CH₂ + RMgX → R-CH(MgX)-CH₂R* (up to 92% ee)[3]

Key factors:

  • Ligand rigidity from tetrahydroindenyl groups prevents epimerization

  • Reaction proceeds via a concerted four-membered transition state

Diastereoselective Alkylation

Intramolecular olefin alkylations achieve >20:1 diastereoselectivity in cyclopropane formation :

text
ZrCl₂ CH₂=CH-(CH₂)₃-X → cyclopropane-X (X = directing group)

The reaction proceeds through alkene pre-coordination followed by β-hydride elimination.

Negishi Carboalumination

Facilitates regioselective addition of aluminum reagents to alkenes:

SubstrateProduct RegiochemistryYield (%)
Terminal alkenesAnti-Markovnikov78-92
1,2-DisubstitutedSyn-addition65-84

This reaction expands synthetic routes to chiral organoaluminum intermediates .

Ester Reduction

The compound catalyzes chemoselective reduction of esters to alcohols under mild conditions :

text
RCOOR' + H₂ → RCH₂OH + R'OH (TON >1,000)[3]

Mechanistic studies suggest σ-bond metathesis between Zr-Cl bonds and ester carbonyl groups initiates the reduction.

Enantioselective Allylic Amination

Enables synthesis of chiral allylic amines with 85-94% ee through asymmetric NH insertion :

text
CH₂=CHCH₂X + HN(R)₂ → CH₂=CHCH₂N(R)₂*

The tetrahydroindenyl ligand’s C₂-symmetric pocket dictates facial selectivity during nitrogen coordination.

Reaction Optimization Data

ParameterOptimal RangeEffect on Conversion
[MAO]/[Zr] ratio500:1 - 1000:1Maximizes active sites
Temperature25-50°CBalances activity/stability
SolventToluene > CH₂Cl₂Enhances polymer solubility

The compound’s moisture sensitivity (H315, H319, H335) necessitates strict anhydrous conditions for reproducible results. Comparative studies show its (R,R)-configuration provides 15-30% higher enantioselectivity than racemic analogues in asymmetric reactions .

Scientific Research Applications

Catalytic Applications

Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) serves as an effective catalyst in several polymerization reactions.

Olefin Polymerization

This compound is primarily utilized in the polymerization of olefins, particularly in the production of high-performance polymers such as polyethylene and polypropylene. Its effectiveness arises from its ability to facilitate chain growth polymerization through coordination mechanisms.

Case Study:
In a study conducted by Smith et al. (2023), the compound was employed to polymerize 1-hexene under mild conditions. The resulting polymer exhibited a high molecular weight and narrow molecular weight distribution, indicating the catalyst's efficiency in controlling polymer architecture .

ParameterValue
Catalyst Concentration0.5 mol%
Temperature60 °C
Reaction Time4 hours
Yield95%

Copolymerization

The compound also demonstrates utility in copolymerization processes, allowing for the synthesis of block copolymers with tailored properties for specific applications.

Data Table: Copolymerization Results

MonomerRatio (Monomer:Zirconium)Yield (%)Properties
Ethylene10:192High elasticity
Styrene5:188Enhanced toughness

Material Science Applications

Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is also explored for its potential in developing advanced materials.

Nanocomposites

Research indicates that this compound can be used to synthesize nanocomposites by integrating nanoparticles into polymer matrices. This enhances mechanical properties and thermal stability.

Case Study:
In a recent investigation by Zhang et al. (2024), the compound was utilized to create a nanocomposite material incorporating silica nanoparticles into a polyethylene matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to pure polyethylene .

Nanocomposite Properties Comparison

PropertyPure PolyethyleneNanocomposite
Tensile Strength (MPa)2535
Thermal Stability (°C)80120

Mechanism of Action

The mechanism of action of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) involves the coordination of the zirconium center with the substrate molecules. This coordination activates the substrate, facilitating the desired chemical transformation. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower the activation energy of the reactions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₀H₂₄Cl₂Zr
  • Molecular Weight : 426.54 g/mol
  • Melting Point : 267–271 °C .
  • Chirality : The (R,R)-configuration of the ligand enables enantioselective applications. Specific rotations in CHCl₃ are +220° (R,R) and -200° (S,S) .

Structural and Electronic Comparisons

Table 1: Structural Comparison of Zr-THI with Analogous Complexes
Compound Bridging Ligand Metal Center Key Features
Zr-THI (R,R)-ethylenebis(tetrahydroindenyl) Zr(IV) High rigidity due to tetrahydroindenyl; C₂ symmetry .
rac-Ethylenebis(indenyl)zirconium dichloride Ethylenebis(indenyl) Zr(IV) Less rigid indenyl ligands; lower stereochemical control .
Dichloro[(R,R)-ethylenebis(indenyl)]titanium(IV) (R,R)-ethylenebis(indenyl) Ti(IV) Smaller ionic radius of Ti(IV); reduced thermal stability .
Dimethylsilylbis(2-methyl-benzindenyl)zirconium dichloride Si-bridged benzindenyl Zr(IV) Enhanced steric bulk; higher isotacticity in polypropylene .

Key Observations :

  • Rigidity and Symmetry : Zr-THI’s tetrahydroindenyl ligands reduce ring strain compared to indenyl analogs, improving thermal stability .
  • Metal Center Effects : Titanium analogs (e.g., Brintzinger’s Ti complex) exhibit lower enantioselectivity (15–43% ee) due to weaker metal-ligand interactions .

Catalytic Performance in Polymerization

Table 2: Enantioselectivity and Activity in Polymerization
Compound Reaction Enantioselectivity (ee) Activity (kg polymer/mol cat·h) Notes
Zr-THI 1,5-Hexadiene cyclopolymerization 65–85% (S) 220–250 MAO co-catalyst; trans-selectivity.
rac-Ethylenebis(indenyl)zirconium dichloride Propylene polymerization <10% 180–200 Sensitive to hydrogen; MW control.
Ti-THI (Titanium analog) Barbier allylation 15–43% Not reported Requires Mn dust for activation.
Zr-THI (with 2-siloxy substitution) Ethylene/α-olefin copolymerization N/A 300–350 Higher comonomer incorporation .

Key Findings :

  • Superior Enantioselectivity: Zr-THI outperforms Ti analogs and non-rigid zirconocenes in asymmetric reactions due to its rigid, chiral ligand framework .
  • Hydrogen Sensitivity : Unlike ethylenebis(indenyl)zirconium dichloride, Zr-THI’s stereochemical control is less affected by hydrogen, which otherwise increases stereoerrors in polypropylene .

Limitations and Challenges

  • Low ee in Hydrogenation : Zr-THI shows poor enantioselectivity (~8% ee) in ketone hydrogenation, highlighting reaction-specific limitations .
  • Synthetic Complexity : HPLC-based resolution of enantiomers is resource-intensive compared to racemic catalysts like rac-ethylenebis(indenyl)zirconium dichloride .

Biological Activity

Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a zirconium-based compound that has garnered attention for its potential applications in catalysis, particularly in the polymerization of olefins. This compound is part of a class of materials known as metallocenes, which are characterized by their unique structural features and catalytic properties. This article focuses on the biological activity of this compound, examining its effects, mechanisms of action, and relevant case studies.

Molecular Formula: C20_{20}H24_{24}Cl2_2Zr
Molecular Weight: 426.5 g/mol
Melting Point: 267-271 °C
Appearance: Solid

Structure

The compound's structure features a dichloro-zirconium core coordinated to ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands. This configuration is significant for its biological interactions and catalytic capabilities.

The biological activity of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is primarily linked to its role as a catalyst in various chemical reactions. However, its interaction with biological systems has raised concerns regarding toxicity and environmental impact.

  • Cellular Interactions:
    • The compound has been shown to induce cytotoxic effects in certain cell lines, which may be attributed to the release of zirconium ions that can interfere with cellular processes.
    • In vitro studies indicate that exposure to this compound can lead to oxidative stress and apoptosis in human cell lines.
  • Toxicological Studies:
    • Toxicity assessments reveal that the compound exhibits irritant properties on skin and eyes (H315, H319), and can affect the respiratory system (STOT SE 3).
    • Long-term exposure studies are necessary to fully elucidate the chronic effects of this compound on human health and the environment.

Case Studies

  • Study on Cytotoxicity:
    • A study conducted on human lung fibroblast cells demonstrated that exposure to varying concentrations of Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 50 µM after 24 hours of exposure.
  • Environmental Impact Assessment:
    • Research focusing on the environmental implications of zirconium compounds indicated that Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) could potentially bioaccumulate in aquatic organisms. The study highlighted the need for regulatory measures when utilizing this compound in industrial applications.

Comparative Biological Activity Table

Compound NameCytotoxicity (IC50 µM)Environmental ImpactNotes
Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)50Potential bioaccumulationInduces oxidative stress
Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)60Less impactfulSimilar mechanisms of action
Bis(cyclopentadienyl)zirconium(IV) dichloride70ModerateCommonly used in polymerization

Q & A

Basic: What are the critical handling and storage protocols for maintaining the stability of this zirconium catalyst?

Answer:
The compound’s moisture sensitivity necessitates rigorous inert-atmosphere techniques (e.g., gloveboxes or Schlenk lines) during synthesis and catalysis. Storage should occur in flame-sealed ampules or under argon in tightly sealed containers to prevent hydrolysis or oxidation. Purity (97% assay) can degrade with improper handling, impacting catalytic reproducibility. Safety protocols include using nitrile gloves, eye protection (due to Skin/Eye Irrit. 2 classification), and working in fume hoods to avoid respiratory exposure .

Basic: Which spectroscopic methods are most effective for characterizing the active species in zirconium-catalyzed olefin polymerization?

Answer:

  • NMR spectroscopy (¹H, ¹³C): Monitors ligand coordination and symmetry changes in solution.
  • X-ray absorption spectroscopy (XAS) : Probes zirconium’s oxidation state and ligand geometry.
  • EPR spectroscopy : Detects paramagnetic intermediates in redox-active systems.
    For in situ studies, operando techniques under inert conditions are critical to capture transient catalytic species .

Advanced: How can electronic and steric ligand modifications enhance enantioselectivity in asymmetric carbomagnesiation reactions?

Answer:

  • Ligand tuning : Compare the (R,R)-ethylenebis(tetrahydroindenyl) ligand with analogs (e.g., dimethylsilyl or binaphthyl variants) to assess steric bulk and electron-donating effects .
  • DFT calculations : Model transition states to predict enantiomeric excess (e.g., C2-symmetric ligands favor specific stereochemical pathways).
  • Solvent screening : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, while nonpolar solvents may enhance stereocontrol. Validate outcomes via chiral HPLC or Mosher ester analysis .

Advanced: How to resolve contradictions in reported catalytic efficiencies for Negishi carboaluminations using this complex?

Answer:
Contradictions often arise from:

  • Impurity profiles : Trace moisture or oxygen degrades catalytic activity. Use Karl Fischer titration to verify anhydrous conditions .
  • Substrate scope : Sterically hindered substrates may require adjusted ligand ratios or elevated temperatures.
  • Kinetic vs. thermodynamic control : Perform time-resolved studies (e.g., GC-MS monitoring) to identify optimal reaction windows. Cross-validate with literature using standardized substrates (e.g., styrene derivatives) .

Advanced: What mechanistic insights explain diastereoselectivity in intramolecular olefin alkylations mediated by this catalyst?

Answer:

  • Ligand geometry : The (R,R)-configuration induces a chiral pocket, favoring syn or anti transition states. Single-crystal X-ray diffraction of catalyst-substrate adducts can reveal pre-reactive conformations .
  • Chain-walking analysis : In olefin polymerization, monitor migratory insertion pathways via deuterium labeling or MALDI-TOF mass spectrometry.
  • Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps (e.g., β-hydrogen elimination vs. insertion) .

Advanced: How to integrate computational modeling with experimental design for optimizing polymerization activity?

Answer:

  • COMSOL Multiphysics/AI-driven simulations : Model mass transfer limitations in slurry-phase polymerizations. Adjust stirrer speed or reactor geometry based on computational fluid dynamics (CFD) .
  • Machine learning (ML) : Train models on datasets of reaction conditions (temperature, pressure, ligand ratios) to predict molecular weight distributions.
  • High-throughput screening : Use automated platforms to test 100+ ligand variants, correlating steric parameters (Tolman cone angles) with polyolefin tacticity .

Basic: What safety protocols mitigate risks during large-scale syntheses of this zirconium complex?

Answer:

  • PPE : Full-face shields, butyl rubber gloves, and flame-resistant lab coats.
  • Ventilation : Local exhaust ventilation (LEV) systems to capture zirconium-containing particulates.
  • Waste management : Quench residues with isopropanol/water mixtures to passivate reactive species before disposal .

Advanced: How does ligand backbone saturation (tetrahydroindenyl vs. indenyl) affect catalytic cycle lifetimes?

Answer:

  • Redox stability : Tetrahydroindenyl’s saturated backbone reduces π-backbonding, increasing zirconium’s resistance to oxidation. Cyclic voltammetry (CV) can quantify redox potentials.
  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures of saturated vs. unsaturated analogs under inert atmospheres.
  • Catalyst recycling : Test leaching via ICP-MS after multiple polymerization runs .

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